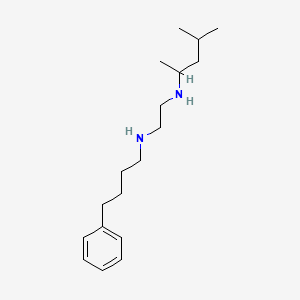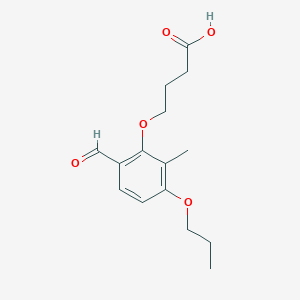
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-3-propoxyphenol with a suitable formylating agent, such as paraformaldehyde, under acidic conditions to introduce the formyl group.
Esterification: The intermediate is then esterified with butanoic acid or its derivatives using a catalyst like sulfuric acid to form the ester.
Hydrolysis: The ester is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy ring may also interact with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(6-Formyl-2-methyl-3-ethoxy-phenoxy)-butanoic acid: Similar structure but with an ethoxy group instead of a propoxy group.
4-(6-Formyl-2-methyl-3-methoxy-phenoxy)-butanoic acid: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
820237-78-3 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C15H20O5/c1-3-8-19-13-7-6-12(10-16)15(11(13)2)20-9-4-5-14(17)18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18) |
InChI Key |
GCRITXVZXMPZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


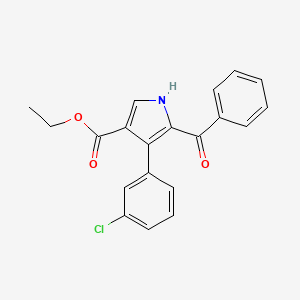
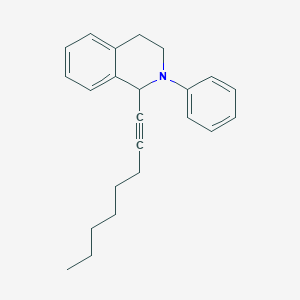
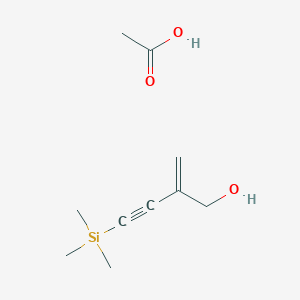
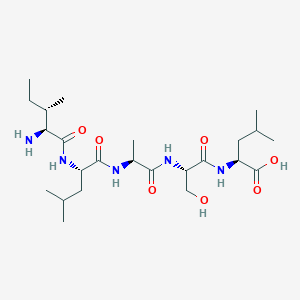
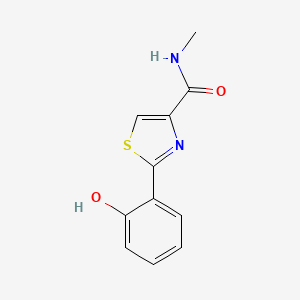
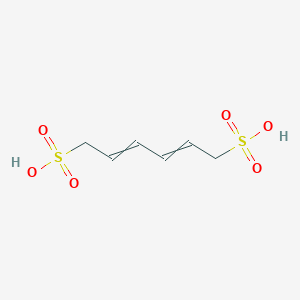
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
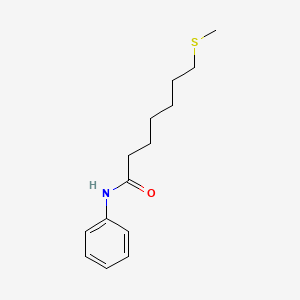

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
